O-tert-Butylthreoninetert-butyl ester

Orthogonal Protection Fragment Condensation Solid-Phase Peptide Synthesis

O-tert-Butylthreoninetert-butyl ester (CAS 5854-78-4), also referred to as H-Thr(tBu)-OtBu, is a doubly protected L-threonine derivative featuring acid-labile tert-butyl (tBu) groups on both the β-hydroxyl side chain and the C-terminal carboxyl group, while retaining a free α-amine. This orthogonally protected amino acid analog is supplied as a liquid primarily serves as a strategic intermediate in solution-phase peptide synthesis and fragment condensation, enabling the direct incorporation of threonine without prior amine deprotection.

Molecular Formula C12H25NO3
Molecular Weight 231.33 g/mol
CAS No. 5854-78-4
Cat. No. B555203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-tert-Butylthreoninetert-butyl ester
CAS5854-78-4
SynonymsBoc-statine; 58521-49-6; BOC-STA-OH; Boc-Sta(3S,4S)-OH; (3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoicacid; (3S,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-6-methylheptanoicacid; (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-hydroxy-6-methylheptanoicacid; AmbotzBAA1320; AC1MBSHG; N-(t-butyloxycarbonyl)-statine; SCHEMBL6519145; 15397_FLUKA; KJIQRHBVNGRPCO-UWVGGRQHSA-N; MolPort-003-725-464; ZINC4521263; KM0208; RW3463; AKOS016011217; AJ-51388; AK121884; X5080; (3S,4S)-4-(Boc-amino)-3-hydroxy-6-methylheptanoicacid; 4(S)-t-butoxycarbonylamino-3(S)-hydroxy-6-methylheptanoicacid; (3S,4S)-3-hydroxy-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoicacid
Molecular FormulaC12H25NO3
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESCC(C)CC(C(CC(=O)O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H25NO3/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7/h8-9H,13H2,1-7H3/t8-,9+/m1/s1
InChIKeyPPDIUNOGUIAFLV-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Why O-tert-Butylthreoninetert-butyl ester (CAS 5854-78-4) Is a Critical Building Block for Advanced Peptide Synthesis Procurement


O-tert-Butylthreoninetert-butyl ester (CAS 5854-78-4), also referred to as H-Thr(tBu)-OtBu, is a doubly protected L-threonine derivative featuring acid-labile tert-butyl (tBu) groups on both the β-hydroxyl side chain and the C-terminal carboxyl group, while retaining a free α-amine. This orthogonally protected amino acid analog is supplied as a liquid primarily serves as a strategic intermediate in solution-phase peptide synthesis and fragment condensation, enabling the direct incorporation of threonine without prior amine deprotection .

Generic Substitution Risks: Why H-Thr(tBu)-OtBu Cannot Be Replaced by Standard Fmoc- or Boc-Protected Threonines


The unique value of O-tert-Butylthreoninetert-butyl ester lies in its dual tBu protection combined with a free N-terminus, an orthogonal strategy distinct from standard in-class candidates like Fmoc-Thr(tBu)-OH or Boc-Thr(tBu)-OH. Generic substitution with these conventional building blocks introduces mandatory deprotection steps (e.g., piperidine for Fmoc removal or TFA for Boc removal) that can compromise acid- or base-sensitive peptide sequences, alter aggregation kinetics, or reduce overall yield. Furthermore, the liquid physical state of H-Thr(tBu)-OtBu cannot be replicated by the solid powders characteristic of its N-protected analogs , creating a critical divergence in automated peptide synthesis workflows where direct liquid handling and precise volumetric dispensing are paramount .

Quantitative Differentiation Guide: O-tert-Butylthreoninetert-butyl ester vs. Fmoc/Boc-Protected Analogs


Synthetic Step Economy: Direct Coupling Without Mandatory Amine Deprotection

Unlike Fmoc-Thr(tBu)-OH, H-Thr(tBu)-OtBu possesses a free α-amine, enabling direct coupling in solution-phase fragment condensations without the mandatory piperidine deprotection step . In standard Fmoc-SPPS protocols, Fmoc removal requires treatment with 20% piperidine in DMF for 5–10 minutes per cycle. By eliminating this base exposure, H-Thr(tBu)-OtBu not only reduces the total number of synthetic steps by one per coupling but also prevents base-catalyzed side reactions such as aspartimide formation or epimerization . The orthogonally protected tert-butyl ester on the C-terminus ensures that the carboxyl group remains inert during elongation, facilitating N→C convergent strategies that are incompatible with free-acid Fmoc derivatives.

Orthogonal Protection Fragment Condensation Solid-Phase Peptide Synthesis

Physical State Advantage: Liquid Formulation for Automated Liquid Handling Systems

O-tert-Butylthreoninetert-butyl ester is supplied as a colorless to light yellow liquid with a measured density of 0.94 g/mL and refractive index of 1.43 at 20°C . In contrast, its closest N-protected analogs, Fmoc-Thr(tBu)-OH (mp 125-135°C) and Boc-Thr(tBu)-OH, are crystalline powders . The absence of a solid-to-liquid dissolution step in automated synthesizers eliminates potential batch variability and reduces preparation time, while the known density enables direct volumetric dispensing with high accuracy.

Automated Peptide Synthesis Process Chemistry Liquid Handling

Commercial Purity and Long-Term Stability: Enabling Reproducible Process-Scale Synthesis

High-purity batches of H-Thr(tBu)-OtBu are commercially available; for example, Chemimpex specifies a minimum purity of ≥99% by GC , and MedChemExpress lists catalog lots at 99.89% [1]. This is on par with or exceeds the specification of the widely used Fmoc-Thr(tBu)-OH, which Sigma Aldrich specifies as ≥99.0% by HPLC . Furthermore, MedChemExpress stability data indicate that the pure compound remains stable for 3 years at -20°C and is robust to room-temperature shipping, whereas Fmoc-protected analogs risk Fmoc degradation under ambient conditions [1].

Quality Control Peptide Synthesis Stability Study

Where to Deploy O-tert-Butylthreoninetert-butyl ester: Application Scenarios Driven by Key Differentiation Evidence


Convergent Fragment Condensation in Solution Phase

Researchers synthesizing large peptides via convergent fragment condensation should prioritize H-Thr(tBu)-OtBu over Fmoc-Thr(tBu)-OH. As shown in Section 3, the free α-amine eliminates the piperidine deprotection step, enabling direct coupling of threonine-containing fragments without exposing already-assembled, fully protected peptide segments to basic conditions that could cause epimerization or aspartimide formation . This strategy was historically validated in the synthesis of the C-terminal protected decapeptide (B21-30) of human insulin, where O-tert-butylthreonine tert-butyl ester served as the critical C-terminal building block .

Automated High-Throughput Peptide Library Synthesis

For laboratories employing automated parallel peptide synthesizers with liquid-handling robotics, the liquid physical state of H-Thr(tBu)-OtBu (density 0.94 g/mL) offers a distinct operational advantage over solid Fmoc- or Boc-protected powders. The ability to dispense the compound directly by volume eliminates the manual dissolution step, reducing preparation time per synthesis run and improving volumetric accuracy, thereby ensuring consistent coupling stoichiometry across 96- or 384-well synthesis plates.

GMP-Like Process Scale Manufacturing of Protected Peptide Intermediates

In preparative or kilogram-scale synthesis of protected peptide intermediates, the combination of high commercial purity (≥99% by GC) and long-term storage stability (3 years at -20°C) [1] makes H-Thr(tBu)-OtBu a strategically superior procurement choice compared to N-protected analogs that require cold-chain integrity to prevent premature protecting group loss. This stability reduces inventory turnover pressure and ensures batch-to-batch reproducibility essential for regulatory compliance in early-phase pharmaceutical development.

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